![molecular formula C12H11NO B1605573 N-methyl-2-naphthalenecarboxamide CAS No. 3815-22-3](/img/structure/B1605573.png)
N-methyl-2-naphthalenecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-methylated compounds has been studied extensively. For instance, the synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives .Scientific Research Applications
Intramolecular Diels-Alder Reactions
N-methyl-2-naphthalenecarboxamide derivatives have been utilized in intramolecular Diels-Alder reactions, as demonstrated by Ciganek, Wuonola, and Harlow (1994). They found that certain derivatives, such as N-Methyl-N-2-propynyl-1-naphthalenecarboxamide, undergo Diels-Alder reactions at high temperatures to form lactams, which are key intermediates in various chemical syntheses (Ciganek, Wuonola, & Harlow, 1994).
Applications in Supramolecular Chemistry and Catalysis
Kobaisi et al. (2016) reviewed the developments in naphthalene diimides (NDIs), highlighting their application in supramolecular chemistry, sensors, molecular switching devices, and catalysis. This includes gelators for sensing aromatic systems and catalysis through anion-π interactions, demonstrating the versatility of NDIs in various scientific applications (Kobaisi et al., 2016).
Use in Material and Supramolecular Science
Bhosale, Jani, and Langford (2008) discussed the use of naphthalene diimides in material and supramolecular science. They highlighted the significance of NDIs in conducting thin films, molecular sensors, energy and electron transfer systems, and host-guest chemistry, showcasing the wide-ranging applications of these compounds (Bhosale, Jani, & Langford, 2008).
Telomere Targeting in Cancer Therapy
Micco et al. (2013) explored the use of naphthalene diimide derivatives in targeting telomeres in pancreatic cancer cells. They designed tetra-substituted naphthalene diimide derivatives that showed high affinity to human telomeric quadruplex DNA and demonstrated potent effects against pancreatic cancer cell lines (Micco et al., 2013).
Probing Nucleophile-Electrophile Interactions
Schweizer, Procter, Kaftory, and Dunitz (1978) utilized 1,8-disubstituted naphthalenes, including N,N-dimethyl-8-methoxynaphthalene 1-carboxamide, as probes for studying nucleophile-electrophile interactions. Their research provided insights into the behavior of these molecules and their interactions, contributing to our understanding of fundamental chemical processes (Schweizer et al., 1978).
Chain-Growth Condensation Polymerization
Mikami et al. (2011) investigated the polymerization of naphthalenecarboxamide derivatives, demonstrating their potential in synthesizing polyamides with low polydispersity. This research contributes to the development of new materials with specific molecular weight control (Mikami et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-methylnaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFORQSNSQQHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959086 | |
Record name | N-Methylnaphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-naphthalenecarboxamide | |
CAS RN |
3815-22-3 | |
Record name | NSC100671 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylnaphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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